molecular formula C13H18N2O B6258907 2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one CAS No. 1247939-56-5

2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Cat. No. B6258907
CAS RN: 1247939-56-5
M. Wt: 218.3
InChI Key:
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Description

2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one, commonly referred to as MIPT, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring alkaloid isoquinoline and is often used in laboratory experiments to study the biochemical and physiological effects of various compounds. MIPT has been found to possess a range of pharmacological activities including anti-inflammatory, anti-tumor, and neuroprotective effects.

Scientific Research Applications

MIPT has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the central nervous system, as well as to investigate the potential therapeutic effects of various compounds. In addition, MIPT has been used to study the pharmacokinetics of drug delivery and the pharmacodynamics of drug action.

Mechanism of Action

The exact mechanism of action of MIPT is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. It is also thought to interact with other receptors, such as the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
MIPT has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of certain types of tumors. In addition, MIPT has been found to possess neuroprotective effects, which may be due to its ability to modulate the activity of the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

MIPT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. In addition, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. MIPT is not approved for human use, so experiments involving its administration to humans are not allowed. In addition, it is not water-soluble, so it must be dissolved in an organic solvent before use.

Future Directions

The potential future applications of MIPT are vast. It could be used to study the effects of various drugs on the central nervous system, as well as to investigate the potential therapeutic effects of various compounds. In addition, it could be used to study the pharmacokinetics of drug delivery and the pharmacodynamics of drug action. It could also be used to explore the mechanism of action of novel compounds, as well as to develop new drugs and therapies.

Synthesis Methods

MIPT can be synthesized in a variety of ways, but the most common method involves a reaction between 1,2,3,4-tetrahydroisoquinoline and methylamine. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature of between 60-70°C. The reaction is usually completed within 1-2 hours and yields a product with a purity of up to 98%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves the condensation of 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with methylamine followed by reduction and acylation.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid", "Methylamine", "Sodium borohydride", "Acetic anhydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Condensation of 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with methylamine in methanol using hydrochloric acid as a catalyst to form 2-(methylamino)-1,2,3,4-tetrahydroisoquinoline.", "2. Reduction of 2-(methylamino)-1,2,3,4-tetrahydroisoquinoline with sodium borohydride in methanol to form 2-(methylamino)tetrahydroisoquinoline.", "3. Acylation of 2-(methylamino)tetrahydroisoquinoline with acetic anhydride in the presence of a base to form 2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one." ] }

CAS RN

1247939-56-5

Product Name

2-(methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Molecular Formula

C13H18N2O

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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